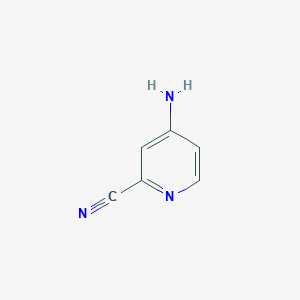

4-Aminopyridine-2-carbonitrile

Vue d'ensemble

Description

Méthodes De Préparation

4-Aminopyridine-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-cyanopyridine with ammonia. In this process, 2-chloropyridine reacts with sodium cyanide in a sodium hydroxide solution to produce 2-cyanopyridine. This intermediate is then heated in an ammonia atmosphere to yield this compound .

Industrial production methods often involve multi-component reactions (MCRs) due to their efficiency and atom economy. For instance, a catalyst-free three-component synthesis involves heating a mixture of acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method provides high yields and is environmentally friendly.

Analyse Des Réactions Chimiques

4-Aminopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can participate in nucleophilic addition reactions due to the presence of the cyano group.

Coupling Reactions: It can act as a ligand in coupling reactions, such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium cyanide, ammonia, and various aldehydes and ketones. Major products formed from these reactions depend on the specific reactants and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 4-Aminopyridine-2-carbonitrile can be categorized into several key areas:

Neurological Disorders

Multiple Sclerosis Treatment:

this compound has been extensively studied for its efficacy in improving walking ability in patients with multiple sclerosis. Clinical trials have demonstrated that it enhances action potential propagation in demyelinated axons, leading to improved neuromuscular function. A long-term study indicated that approximately 80-90% of patients who initially responded to treatment continued to experience benefits over time .

Guillain-Barré Syndrome:

Recent studies have shown that this compound may also benefit patients with Guillain-Barré syndrome by reducing conduction blocks in peripheral nerves. A Phase IIB trial revealed that the compound could improve functional status in patients with chronic deficits .

Pharmacological Research

Cognition Enhancement:

Research into derivatives of this compound suggests potential applications as cognition-enhancing drugs. These compounds may improve neurotransmitter release, particularly acetylcholine, which is vital for cognitive function .

Antidote for Poisoning:

The compound has shown promise in reversing the effects of neurotoxins such as tetrodotoxin and saxitoxin in animal models, indicating potential therapeutic uses beyond neurological disorders .

Data Table: Summary of Clinical Findings

Case Study 1: Multiple Sclerosis Patients

In a clinical trial involving multiple sclerosis patients, participants treated with this compound exhibited significant improvements in walking capabilities, with many reporting enhanced quality of life. The drug's mechanism was linked to the blockade of potassium channels, facilitating better nerve conduction in demyelinated axons.

Case Study 2: Guillain-Barré Syndrome

A double-blind study assessed the safety and efficacy of this compound in patients diagnosed with Guillain-Barré syndrome. The results indicated notable improvements in motor function and overall patient mobility, suggesting its therapeutic potential for other demyelinating conditions.

Mécanisme D'action

The mechanism of action of 4-aminopyridine-2-carbonitrile involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and increases the release of neurotransmitters, thereby enhancing neuronal signaling . This mechanism is particularly relevant in the context of neurological disorders, where enhanced synaptic transmission can mitigate symptoms.

Comparaison Avec Des Composés Similaires

4-Aminopyridine-2-carbonitrile can be compared with other similar compounds, such as:

4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.

2-Aminopyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.

3-Aminopyridine:

The uniqueness of this compound lies in its dual functional groups (amino and cyano), which allow it to participate in a broader range of chemical reactions and applications .

Activité Biologique

4-Aminopyridine-2-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of an amino group and a cyano group on the pyridine ring, exhibits potential as an antimicrobial and antitubercular agent. The following sections provide a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Antimicrobial Properties

This compound and its derivatives have been evaluated for their antimicrobial properties against various microorganisms. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several 2-amino-3-cyanopyridine derivatives, including this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results are summarized in Table 1.

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|---|

| This compound | Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 13 | 40 | |

| Candida albicans | 18 | 25 | |

| Pseudomonas aeruginosa | 12 | 50 |

The study found that the compound exhibited notable activity against Candida albicans , with the lowest MIC value of 25 µM , indicating its potential as an antifungal agent .

Antitubercular Activity

Recent research has highlighted the potential of this compound derivatives as antitubercular agents. A study conducted molecular docking and in vitro assessments to evaluate the efficacy of these compounds against Mycobacterium tuberculosis.

Findings on Antitubercular Activity

The derivatives were tested for their minimum inhibitory concentrations (MICs), revealing promising results:

| Compound | MIC (µM) |

|---|---|

| This compound | 38 |

| Trifluoromethyl derivative | 8 |

| Indole-substituted derivative | 16 |

The results indicate that modifications to the base structure significantly impact activity, with certain substitutions enhancing potency against tuberculosis .

The biological activity of this compound is believed to be linked to its ability to interact with bacterial enzymes and receptors. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in bacterial metabolism and survival.

Molecular Docking Studies

In silico studies have shown that derivatives of this compound can fit into the active sites of various target proteins, which is crucial for their antimicrobial action. For example:

Propriétés

IUPAC Name |

4-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRESMCPMIWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630864 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-15-2 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.